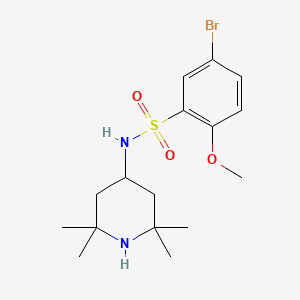

5-bromo-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

CAS No.: 723742-51-6

Cat. No.: VC4837039

Molecular Formula: C16H25BrN2O3S

Molecular Weight: 405.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 723742-51-6 |

|---|---|

| Molecular Formula | C16H25BrN2O3S |

| Molecular Weight | 405.35 |

| IUPAC Name | 5-bromo-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C16H25BrN2O3S/c1-15(2)9-12(10-16(3,4)19-15)18-23(20,21)14-8-11(17)6-7-13(14)22-5/h6-8,12,18-19H,9-10H2,1-5H3 |

| Standard InChI Key | JWYNCIUQMUDURN-UHFFFAOYSA-N |

| SMILES | CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC)C |

Introduction

Synthesis

The synthesis of this compound likely involves the following steps:

-

Preparation of the Benzene Sulfonamide Core:

-

The starting material is typically a brominated benzene derivative (e.g., 5-bromo-2-methoxybenzenesulfonyl chloride).

-

The sulfonyl chloride reacts with amines to form sulfonamides.

-

-

Introduction of the Piperidine Group:

-

The tetramethylpiperidine moiety is introduced via nucleophilic substitution using the corresponding amine (4-amino-2,2,6,6-tetramethylpiperidine).

-

-

Purification:

-

Recrystallization or chromatographic techniques are used to isolate the final product.

-

Reaction Scheme:

Antimicrobial Activity:

Sulfonamides are widely recognized as antimicrobial agents due to their ability to inhibit dihydropteroate synthase in bacterial folate synthesis pathways. The bromine atom may enhance antimicrobial potency through increased lipophilicity and membrane permeability.

Anticancer Potential:

Sulfonamide derivatives have shown promise in targeting cancer cell proliferation by interfering with cellular processes such as histone deacetylase inhibition or apoptosis induction .

Research Findings

Research on structurally similar compounds has revealed:

-

Structure-Activity Relationships (SAR):

-

Molecular Modeling:

-

Experimental Data:

Table 2: Biological Activities of Related Compounds

| Activity | Reported IC50/Effectiveness |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria |

| Anticancer | IC50 ~34–36 µM (HeLa, HCT116 cell lines) |

| Antioxidant | Moderate radical scavenging activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume